N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
Description
N-(5-(Azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a structurally complex small molecule featuring a 1,2-dihydropyridin-2-one core functionalized with an azepane-1-carbonyl group at position 5, a methyl group at position 1, and a 2-(1H-indol-3-yl)-2-oxoacetamide moiety at position 3. Its synthesis likely follows a multi-step route analogous to related N-substituted 2-oxoacetamide derivatives, involving:
Formation of a substituted indole intermediate.
Reaction with oxalyl chloride to generate an acyl chloride.
Coupling with a secondary amine (e.g., azepane derivatives) under controlled conditions .
Structural confirmation typically employs high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography (using programs like SHELX ).
Properties
IUPAC Name |
N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-26-14-15(22(30)27-10-6-2-3-7-11-27)12-19(23(26)31)25-21(29)20(28)17-13-24-18-9-5-4-8-16(17)18/h4-5,8-9,12-14,24H,2-3,6-7,10-11H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIKQXMGZTWTNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring an azepane ring and a dihydropyridine derivative, suggests diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Characteristics
Molecular Formula: C18H21N3O4
Molecular Weight: 343.383 g/mol
CAS Number: 1202982-02-2
The compound's structure includes multiple functional groups that contribute to its reactivity and biological activity. The presence of the carboxamide functional group classifies it as a carboxamide derivative, while the heterocyclic nature enhances its pharmacological potential.
Biological Activities
Preliminary studies have indicated that this compound may exhibit various biological activities, including:
- Antimicrobial Activity :
- Anticancer Properties :
- PARP Inhibition :
Antimicrobial Studies
A study conducted on various derivatives of related compounds revealed that certain structures exhibited significant antibacterial properties. For instance, compounds were screened against common pathogens and showed promising results, leading to further exploration of their mechanisms .
Anticancer Activity
In vitro assays have been performed on cancer cell lines to evaluate the anticancer potential of this compound and its derivatives. The results indicated that some derivatives had IC50 values lower than standard chemotherapeutic agents, suggesting enhanced efficacy .
Synthesis and Reactivity
The synthesis of N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-y)furan-2-carboxamide typically involves multi-step synthetic routes requiring careful optimization for yield and purity. Understanding its chemical reactivity is crucial for developing derivatives with improved biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
The target compound differs from analogs primarily in its substituents:
- Indole substitution : Unlike adamantane-containing derivatives (e.g., 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides ), the target compound retains an unmodified 1H-indol-3-yl group.
Physicochemical Properties
Pharmacological Implications
- Adamantane derivatives: Known for antiviral and central nervous system (CNS) activity due to adamantane’s lipid bilayer penetration .
- Target compound: The azepane group may improve solubility and metabolic stability, favoring peripheral target engagement (e.g., kinase inhibition). The methyl group on the dihydropyridinone ring could reduce oxidative metabolism.
Research Findings and Hypotheses
- Adamantane analogs : Demonstrated varied bioactivity (e.g., antimicrobial, anticancer) depending on amine substituents . For example, compounds with electron-withdrawing groups showed enhanced potency against Staphylococcus aureus.
- The azepane’s conformational flexibility may improve binding to enzymes with deep active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
